molecular formula C14H15BrO2 B1291872 2-Bromo-6-(1-ethoxyethoxy)naphthalene CAS No. 142524-71-8

2-Bromo-6-(1-ethoxyethoxy)naphthalene

Cat. No.: B1291872
CAS No.: 142524-71-8
M. Wt: 295.17 g/mol
InChI Key: XPCZRVLEXALHNC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Naphthalene (B1677914) Scaffolds in Chemical Sciences

Naphthalene, a white, crystalline solid hydrocarbon, was first isolated from coal tar in the early 1820s. newworldencyclopedia.orgwikipedia.org English chemist John Kidd is credited with describing its properties and production in 1821, proposing the name "naphthaline" as it was derived from "naphtha," a term for volatile, flammable hydrocarbon liquids. newworldencyclopedia.orgetymonline.com The correct molecular formula, C₁₀H₈, was determined by Michael Faraday in 1826, and its structure, consisting of two fused benzene (B151609) rings, was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Graebe three years later. newworldencyclopedia.org

Historically, naphthalene was primarily extracted from coal tar, where it constitutes about 10% by weight. newworldencyclopedia.orgwikipedia.org While some production occurred from petroleum refining in the latter half of the 20th century, coal tar remains the principal source. wikipedia.org The significance of naphthalene in chemical sciences is vast. It is a fundamental polycyclic aromatic hydrocarbon (PAH) and serves as a crucial starting material for the synthesis of numerous other organic compounds. fiveable.me The single largest industrial application of naphthalene is the production of phthalic anhydride, a precursor for manufacturing plastics, plasticizers for polyvinyl chloride (PVC), dyes, and alkyd resins used in paints. newworldencyclopedia.orgwikipedia.org Naphthalene derivatives are also integral to the creation of synthetic dyes, agrichemicals, dispersants for rubbers, and pharmaceuticals like propranolol (B1214883) and nabumetone (B1676900). wikipedia.org Its historical use as the primary ingredient in mothballs has been largely replaced by other substances, but its role as a fumigant in other contexts persists. wikipedia.org

Overview of Halogenated Naphthalene Derivatives as Pivotal Synthetic Intermediates

Halogenated naphthalene derivatives are a class of compounds where one or more hydrogen atoms on the naphthalene ring are replaced by halogen atoms, such as bromine or chlorine. These compounds are highly valuable as intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. google.comnumberanalytics.com The presence of a halogen atom provides a reactive site for various chemical transformations, allowing for the construction of more complex molecules.

Brominated naphthalenes, in particular, are versatile building blocks. They serve as precursors in the production of a wide range of materials, including pharmaceuticals, agricultural chemicals, and photosensitive materials. google.com Their utility is prominently demonstrated in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, where the bromine atom can be substituted to form new carbon-carbon bonds. For example, 1-bromonaphthalene (B1665260) can be converted to 1-lithionaphthalene, a precursor to various peri-naphthalene derivatives. wikipedia.org The strategic introduction of halogen atoms onto the naphthalene scaffold is a key method for creating functionalized molecules with specific desired properties for industrial and research applications. researchgate.netchemrxiv.org

Structural Elucidation and Positional Isomerism in Bromoalkoxy-Naphthalenes

The structure of naphthalene consists of two fused benzene rings, which results in different positions for substitution that are not chemically equivalent. This leads to positional isomerism in its derivatives. The positions on the naphthalene ring are numbered, and substitution at different positions can lead to isomers with distinct physical and chemical properties. The positions adjacent to the ring fusion (1, 4, 5, and 8) are referred to as alpha (α) positions, while the others (2, 3, 6, and 7) are beta (β) positions. Electrophilic substitution reactions on naphthalene often show regioselectivity, with the alpha position being the kinetically favored product and the beta position being the thermodynamically favored product under certain conditions. wikipedia.org

In bromoalkoxy-naphthalenes, both a bromine atom and an alkoxy group (-OR) are substituted on the naphthalene core. The specific location of these two substituents significantly influences the molecule's properties. For example, 2-methoxy-6-bromo-naphthalene is an important intermediate in the synthesis of the anti-inflammatory drug Naproxen. google.com The synthesis of such specific isomers requires careful control of reaction conditions to direct the substituents to the desired positions. google.comresearchgate.net The elucidation of these structures relies on analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For the target molecule, 2-Bromo-6-(1-ethoxyethoxy)naphthalene, the IUPAC nomenclature precisely defines the connectivity: a bromine atom is at the 2-position, and an ethoxyethoxy group is at the 6-position of the naphthalene ring system.

Isomer Substitution Pattern Significance
1-BromonaphthaleneBromine at C1Precursor for organolithium reagents wikipedia.org
2-Bromonaphthalene (B93597)Bromine at C2Synthetic intermediate
2-Methoxy-6-bromo-naphthaleneMethoxy at C2, Bromo at C6Intermediate for Naproxen google.com
2,6-DibromonaphthaleneBromine at C2 and C6Target for regioselective synthesis researchgate.net

Rationale for Academic Investigation of this compound

The academic and industrial interest in this compound stems from its utility as a specialized synthetic intermediate. The molecule incorporates two key features: a reactive bromine atom and a protected hydroxyl group. The bromine at the 2-position serves as a handle for introducing a wide variety of functional groups through cross-coupling and substitution reactions.

The (1-ethoxyethoxy) group at the 6-position is an acetal (B89532), which acts as a protecting group for a hydroxyl function (a naphthol). This protecting group is stable under many reaction conditions used to modify the brominated position but can be readily removed under acidic conditions to reveal the free hydroxyl group of 6-bromo-2-naphthol (B32079). nih.gov This dual functionality makes the compound a valuable building block for the synthesis of complex, multi-substituted naphthalene derivatives, which are scaffolds found in many biologically active compounds and fine chemicals. researchgate.net Therefore, research into this compound focuses on its role in developing efficient synthetic routes to more elaborate organic molecules that may have applications in medicinal chemistry or materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(1-ethoxyethoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO2/c1-3-16-10(2)17-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCZRVLEXALHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 6 1 Ethoxyethoxy Naphthalene

Established Synthetic Routes to 2-Bromo-6-(1-ethoxyethoxy)naphthalene

The most common and validated route to this compound involves the selective electrophilic bromination of the precursor, 6-(1-ethoxyethoxy)naphthalene. This approach prioritizes the late-stage introduction of the bromine atom to maintain the integrity of the sensitive acetal (B89532) protecting group. An alternative, though less common, pathway involves the nucleophilic substitution of 6-bromo-2-naphthol (B32079) with an appropriate ethoxyethyl halide.

Direct Bromination Strategies of 6-(1-ethoxyethoxy)naphthalene

The direct bromination of 6-(1-ethoxyethoxy)naphthalene is the favored synthetic method. This process hinges on the directing effect of the oxygen-containing substituent at the C-6 position. The ethoxyethoxy group is an activating, ortho-, para-directing group. Consequently, it directs the incoming electrophile (bromonium ion) to the C-1, C-5, and C-7 positions. However, the bromination selectively occurs at the C-2 position, which is electronically activated and sterically accessible, leading to the desired product.

Achieving high regioselectivity is critical in the synthesis of this compound. The choice of the brominating agent is a key factor in controlling the position of bromination on the naphthalene (B1677914) ring.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for selective bromination of aromatic compounds. nih.govscispace.com It serves as a source of electrophilic bromine, often utilized in non-polar solvents. In the case of activated naphthalene systems, NBS provides a mild and controllable method for introducing a single bromine atom, minimizing the formation of polybrominated byproducts. researchgate.net The reaction with NBS typically proceeds with high selectivity for the electronically favored and sterically unhindered position. nih.gov

Molecular Bromine (Br₂): Direct bromination using molecular bromine is another effective method. researchgate.net This reaction is a classic example of electrophilic aromatic substitution. numberanalytics.com To control the reactivity and prevent over-bromination, the reaction is often carried out at low temperatures and in a chlorinated solvent. researchgate.net The presence of the activating ethoxyethoxy group facilitates the reaction, allowing for milder conditions than those required for unsubstituted naphthalene.

The optimization of reaction parameters is essential for maximizing the yield and purity of the target compound. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Key parameters for optimization include the choice of solvent, temperature, and reaction time.

Solvent Systems: Non-polar, aprotic solvents are preferred for electrophilic bromination reactions. Dichloromethane (CH₂Cl₂) is a common choice as it effectively dissolves the naphthalene substrate and the brominating agent without participating in the reaction. researchgate.net Carbon tetrachloride (CCl₄) has also been historically used for similar brominations, particularly in photobromination reactions, although its use has declined due to environmental and safety concerns. researchgate.net

Temperature Control: The reaction temperature is carefully controlled to manage the rate of reaction and enhance regioselectivity. Electrophilic brominations of activated naphthalenes are often performed at reduced temperatures, such as 0°C or even as low as -30°C to -50°C, to minimize the formation of isomeric byproducts. researchgate.net

Monitoring: The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion and avoid the formation of undesired products.

ParameterCondition/ReagentPurposeReference
Brominating AgentN-Bromosuccinimide (NBS)Provides a mild and regioselective source of electrophilic bromine. nih.gov
Brominating AgentMolecular Bromine (Br₂)Effective electrophile for aromatic bromination. researchgate.net
SolventDichloromethane (CH₂Cl₂)Inert, aprotic solvent that facilitates dissolution of reactants. researchgate.net
SolventCarbon Tetrachloride (CCl₄)Historically used non-polar solvent for brominations. researchgate.net
TemperatureLow (e.g., 0°C to -50°C)Controls reaction rate and improves selectivity. researchgate.net
AtmosphereInert (Nitrogen or Argon)Prevents side reactions with atmospheric components.

Precursor Synthesis and Functionalization Pathways

The synthesis of the direct precursor, 6-(1-ethoxyethoxy)naphthalene, is a critical preliminary stage. This typically begins with a commercially available naphthol derivative.

The precursor is most commonly prepared from 2-naphthol (B1666908) (also known as β-naphthol). orgsyn.orgwikipedia.org The synthesis involves the protection of the hydroxyl group of 2-naphthol to form the desired ethoxyethoxy ether. This protecting group strategy is essential as the free hydroxyl group would interfere with the subsequent bromination step and direct the electrophile to different positions. The traditional synthesis of 2-naphthol itself starts from naphthalene, which undergoes sulfonation followed by fusion with sodium hydroxide. wikipedia.orgyoutube.com

The formation of the 1-ethoxyethoxy ethereal linkage is a standard procedure for protecting hydroxyl groups in organic synthesis. njchm.com This specific type of protecting group is an acetal.

The reaction involves the acid-catalyzed addition of a hydroxyl group to an enol ether, in this case, ethyl vinyl ether. chemicalbook.comwikipedia.org A naphthol, such as 2-naphthol, is treated with ethyl vinyl ether in the presence of a catalytic amount of a strong acid, like p-toluenesulfonic acid or trifluoroacetic acid. chemicalbook.com The reaction is typically carried out in an aprotic solvent at room temperature. njchm.com This method is highly efficient, often resulting in near-quantitative yields of the protected naphthol. njchm.com The resulting 1-ethoxyethyl (EE) ether is stable under basic and neutral conditions but can be easily cleaved under acidic conditions to regenerate the hydroxyl group.

Reactant 1Reactant 2CatalystProductReaction TypeReference
2-NaphtholEthyl Vinyl EtherAcid (e.g., p-toluenesulfonic acid)6-(1-ethoxyethoxy)naphthaleneAcetal Protection chemicalbook.com

Novel and Emerging Synthetic Approaches for Bromonaphthalene Derivatives

Recent advancements in organic synthesis have provided a diverse toolkit for the construction of complex naphthalene systems. These modern methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance over classical approaches. For derivatives like this compound, these strategies are crucial for synthesizing the functionalized 6-bromo-2-naphthol precursor or for further elaboration of the bromonaphthalene core.

Transition Metal-Catalyzed Functionalization Reactions

Transition metal catalysis has become an indispensable tool for the functionalization of aromatic rings. bohrium.com Catalysts based on nickel, copper, palladium, and gold enable a wide range of transformations that can introduce various substituents onto the naphthalene skeleton with high precision. bohrium.comnih.gov

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling and functionalization reactions. rsc.orgacs.org Nickel-catalyzed methods are particularly effective for creating carbon-carbon and carbon-heteroatom bonds. A notable application is the reductive ring-opening of strained cyclic ethers, such as 7-oxabenzonorbornadienes, which can be coupled with acyl chlorides to exclusively generate β-acyl naphthalenes. rsc.orgresearchgate.net This regioselective approach provides a novel pathway to β-substituted naphthalenes, a core structure relevant to the precursor of the title compound. rsc.org

Another key strategy involves the nickel-catalyzed reductive arylalkenylation of alkynes, which allows for the selective synthesis of polysubstituted naphthalenes. These reactions demonstrate broad substrate scope and functional group compatibility, making them highly valuable for building complex naphthalene-based molecules.

Table 1: Nickel-Catalyzed Regioselective Synthesis of β-Acyl Naphthalenes rsc.org
Substrate (7-oxabenzonorbornadiene)Acyl ChlorideCatalyst SystemSolventYield (%)
ParentBenzoyl chlorideNiBr2·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridineTHF95
Parent4-Methoxybenzoyl chlorideNiBr2·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridineTHF91
ParentThiophene-2-carbonyl chlorideNiBr2·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridineTHF80
5,6-DifluoroBenzoyl chlorideNiBr2·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridineTHF75

Copper catalysis offers an efficient and economical route for synthesizing naphthol derivatives, which are direct precursors to compounds like this compound. researchgate.net Copper-catalyzed cascade reactions, such as the Sonogashira coupling followed by a 6-endo-dig benzannulation of terminal alkynes with 2-bromoaryl ketones, provide a direct entry to highly functionalized 1-naphthols. researchgate.net These reactions can be performed in water, highlighting their green chemistry credentials.

Furthermore, copper-catalyzed C-H functionalization of unprotected naphthols with diazoesters has been shown to exhibit excellent ortho-selectivity. nih.gov Density functional theory (DFT) calculations have revealed that the mechanism and selectivity depend on the copper source (CuCl vs. CuCl2), with a bimetallic copper carbene intermediate being responsible for the high ortho-selectivity observed with CuCl. nih.gov This method allows for the direct installation of functional groups adjacent to the hydroxyl group, providing a powerful tool for derivatization.

Tandem Reactions and Cascade Cyclizations for Naphthalene Ring Formation

Tandem and cascade reactions are highly efficient processes that allow for the construction of complex molecular architectures from simple precursors in a single operation, minimizing waste and purification steps. researchgate.netacs.org These strategies are particularly powerful for the formation of the naphthalene ring system itself.

Acid-mediated cascade cyclizations of substrates containing a 1,5-enyne system have been developed to rapidly construct polycyclic skeletons, including naphthalene derivatives. acs.orguoa.gr For example, triflic acid (TfOH) can mediate a cascade cyclization of conjugated enynes to produce benzofluorenones, a process that proceeds through a naphthalene ester intermediate. acs.org Similarly, fluoride-induced cascade reactions of lactol silyl (B83357) ethers, prepared from 4-alkynylisocoumarins, can lead to the regioselective synthesis of 1,2,3,4-tetrasubstituted naphthalenes. researchgate.net These methods showcase the ability of cascade reactions to build the naphthalene core with a high degree of substitution and complexity. researchgate.netacs.org

Stereocontrolled Synthesis of Chiral Naphthalene Architectures

The synthesis of chiral naphthalene derivatives is of significant interest due to their applications as chiral ligands and catalysts in asymmetric synthesis. nih.gov The most common form of chirality in naphthalenes is axial chirality, which arises from hindered rotation (atropisomerism) around a C-C or C-N single bond, typically in 1,1'-binaphthyl (BINOL) or N-aryl systems.

Recent advances in asymmetric catalysis have enabled the enantioselective synthesis of these scaffolds. For instance, chiral diamine-copper complexes have been used to catalyze the enantioselective oxidative coupling of naphthol derivatives, affording binaphthols with good enantioselectivities. scite.ai Another innovative approach uses a chiral dinitrogen ligand in a palladium/norbornene cooperative catalysis system (Catellani reaction) to assemble C-N axially chiral scaffolds. nih.gov This method provides a modular and efficient route to highly functionalized, enantiomerically enriched N-arylnaphthalene derivatives. nih.gov The development of orientational chirality, a new phenomenon where multiple orientations are controlled by remote functional blockers, has also been achieved through multi-step syntheses involving asymmetric nucleophilic additions and cross-coupling reactions. nih.gov

Table 2: Asymmetric Synthesis of C-N Axially Chiral Scaffolds via Catellani Reaction nih.gov
Aryl HalideCoupling Partner (Amide)Catalyst SystemEnantiomeric Excess (ee %)Yield (%)
1-Iodonaphthalene2-Methyl-3-nitrobenzamidePd(OAc)2 / Chiral BiIM Ligand / Norbornene9575
1-Iodo-2-methylnaphthalene2-Methyl-3-nitrobenzamidePd(OAc)2 / Chiral BiIM Ligand / Norbornene9572
1-Iodo-4-methoxynaphthalene2-Methyl-3-nitrobenzamidePd(OAc)2 / Chiral BiIM Ligand / Norbornene9378
2-Iodo-1,1'-biphenyl2-Methyl-3-nitrobenzamidePd(OAc)2 / Chiral BiIM Ligand / Norbornene9560

Chemical Reactivity and Mechanistic Aspects of 2 Bromo 6 1 Ethoxyethoxy Naphthalene

Electrophilic Aromatic Substitution (EAS) Reactionsresearchgate.net

The naphthalene (B1677914) system is inherently more reactive towards electrophiles than benzene (B151609) due to its extended π-electron system, which can better stabilize the cationic intermediate (arenium ion) formed during the reaction. almerja.com However, the regiochemical outcome of such reactions on substituted naphthalenes is complex and controlled by the electronic and steric properties of the existing substituents. researchgate.net

The regioselectivity of electrophilic aromatic substitution on 2-Bromo-6-(1-ethoxyethoxy)naphthalene is governed by the combined directing effects of the bromo and the 1-ethoxyethoxy groups. In general, electrophilic attack on naphthalene kinetically favors the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) because the intermediate carbocation benefits from more extensive delocalization without disrupting the aromaticity of the adjacent ring. almerja.com

The two substituents on the ring exert competing influences:

The 6-(1-ethoxyethoxy) group: This is an alkoxy-type group, which is strongly activating and an ortho, para-director due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. masterorganicchemistry.comlibretexts.org It activates the positions ortho (C5 and C7) and para (C2, which is blocked) to itself.

The 2-Bromo group: Halogens are a unique class of substituents that are deactivating due to their electron-withdrawing inductive effect, yet they are ortho, para-directors because of their ability to stabilize the arenium ion intermediate via resonance. pressbooks.publibretexts.org The bromine atom at C2 directs incoming electrophiles to the ortho positions (C1 and C3) and the para position (C6, which is blocked).

SubstituentPositionElectronic EffectDirecting EffectActivated Positions
-BrC2Deactivating (Inductive)ortho, para-Director (Resonance)C1, C3
-O-CH(CH₃)OCH₂CH₃C6Activating (Resonance)ortho, para-Director (Resonance)C5, C7

Nucleophilic Substitution Reactionsresearchgate.net

Nucleophilic substitution reactions involving this compound primarily leverage the bromine atom as a versatile leaving group, particularly in metal-catalyzed cross-coupling reactions.

The bromine atom attached to the sp²-hybridized carbon of the naphthalene ring makes it an excellent handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. While direct nucleophilic aromatic substitution (SNAr) is generally difficult on such an electron-rich system without the presence of strong electron-withdrawing groups, the C-Br bond is readily activated by transition metal catalysts.

The brominated structure of this compound makes it a highly versatile precursor for creating more complex molecules through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis and are widely used in the preparation of pharmaceuticals, functional materials, and fine chemicals. rug.nlmdpi.com

This compound is an ideal substrate for several key palladium-catalyzed reactions, which proceed via a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a robust and widely used method for forming aryl-aryl bonds. The reaction of a bromo-naphthalene scaffold with various boronic acids is a well-established synthetic strategy. nih.govnih.gov

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org This method is invaluable for the synthesis of arylalkynes.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to similar substrates, such as 2-bromo-6-methoxynaphthalene (B28277), for the synthesis of commercially important compounds like Naproxen. rug.nl

Reaction NameCoupling PartnerBond FormedTypical Catalysts & Reagents
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)Aryl-Aryl or Aryl-VinylPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, NaOH)
SonogashiraTerminal Alkyne (e.g., R-C≡CH)Aryl-AlkynylPd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N)
HeckAlkene (e.g., H₂C=CHR)Aryl-VinylPd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)

Beyond the canonical palladium-catalyzed reactions, the carbon-bromine bond in substrates like this compound is amenable to other metal-catalyzed transformations. Nickel complexes, for example, are known to catalyze Suzuki-Miyaura type couplings and can offer different reactivity or be more cost-effective alternatives to palladium in certain applications. Copper-catalyzed reactions, such as the Ullmann condensation, can also be employed for forming carbon-carbon or carbon-heteroatom bonds, although they often require harsher conditions than their palladium-catalyzed counterparts.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transformations Involving the Ethoxyethoxy Moiety

The 1-ethoxyethoxy group serves as a protecting group for the hydroxyl functionality at the 6-position of the naphthalene ring. Its stability and cleavage are of paramount importance in synthetic sequences involving this compound.

Cleavage and Derivatization of Acetals and Ethers

The ethoxyethoxy group, being an acetal (B89532), is susceptible to cleavage under acidic conditions, regenerating the corresponding naphthol. This deprotection is a common step in synthetic routes utilizing this compound. The ease of this cleavage can be modulated by the strength of the acid catalyst and the reaction conditions. Mild acidic conditions are generally sufficient to effect the deprotection, and the reaction typically proceeds with high efficiency.

The derivatization of the ethoxyethoxy moiety itself is less common, as its primary role is that of a temporary protecting group. However, the hydroxyl group it protects can be derivatized after its removal. The primary derivatization pathway for this compound involves reactions at the bromine atom, such as metal-halogen exchange to form an organometallic intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups at the 2-position of the naphthalene ring. The stability of the ethoxyethoxy group to common organometallic reagents, such as n-butyllithium at low temperatures, is a key feature that allows for selective functionalization at the C-Br bond without premature deprotection. wikipedia.org

Table 1: Representative Conditions for the Acid-Catalyzed Cleavage of the Ethoxyethoxy Group from this compound

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1HCl (2M aq.)THF252>95
2p-Toluenesulfonic acidMethanol25492
3Acetic Acid (80% aq.)Dioxane50688
4Pyridinium p-toluenesulfonate (PPTS)Dichloromethane251290

This table presents representative data compiled from general knowledge of acetal deprotection and is intended for illustrative purposes.

Investigation of Chemical Stability and Potential for Peroxide Formation under Varied Conditions

As with other ethers and acetals, this compound has the potential to form explosive peroxides upon prolonged exposure to air and light. westernsydney.edu.ausigmaaldrich.comutexas.edu The presence of etheric linkages in the ethoxyethoxy group makes this compound susceptible to autoxidation. The rate of peroxide formation is influenced by several factors, including storage conditions, the presence of inhibitors, and the purity of the compound. It is standard practice to store such chemicals in airtight, opaque containers and to test for the presence of peroxides before use, especially before distillation or concentration. osu.edu

The stability of the ethoxyethoxy group is generally good under neutral and basic conditions, making it a suitable protecting group for reactions that are performed in the absence of acid. It is resistant to many common reagents used in organic synthesis, including mild oxidizing and reducing agents, as well as organometallic reagents at low temperatures.

Table 2: Chemical Stability and Peroxide Formation Potential of this compound

ConditionObservationPeroxide Level (ppm) after 6 months
Storage in amber bottle, under nitrogenNo visible change< 10
Storage in clear bottle, exposed to air and lightSlight yellowing of the solution50-100
Reflux in THF for 24h (unstabilized)No significant decomposition~20
Treatment with 1M NaOH at 25°C for 12hNo reaction< 10
Treatment with n-BuLi in THF at -78°C for 1hStableNot applicable

This table presents hypothetical data based on the known properties of ethers and acetals and is for illustrative purposes.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is essential for optimizing reaction conditions and predicting outcomes.

Identification and Characterization of Reaction Intermediates

The key transformations of this compound often involve the formation of reactive intermediates. For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the catalytic cycle involves several palladium intermediates. yonedalabs.comlibretexts.org The oxidative addition of the C-Br bond to a Pd(0) species forms a Pd(II) intermediate. Subsequent transmetalation with an organoboron reagent and reductive elimination lead to the formation of the C-C coupled product and regeneration of the Pd(0) catalyst. While direct observation of these intermediates for this specific substrate is not widely reported, their existence is inferred from extensive mechanistic studies on similar aryl bromides.

Another critical transformation is the metal-halogen exchange, typically with an organolithium reagent like n-butyllithium, to generate a 2-lithio-6-(1-ethoxyethoxy)naphthalene intermediate. wikipedia.org This highly reactive organolithium species is a powerful nucleophile and is central to many derivatization reactions. The formation of such intermediates can be confirmed by trapping experiments with various electrophiles. Spectroscopic techniques such as NMR can sometimes be used to detect and characterize more stable intermediates or pre-catalyst complexes. nih.govrsc.orgnih.gov

Kinetic Studies and Rate-Determining Steps in Synthetic Sequences

Kinetic studies provide valuable insights into the factors that control the rates of chemical reactions. For the transformations of this compound, the rate-determining step can vary depending on the specific reaction.

In the context of acid-catalyzed cleavage of the ethoxyethoxy group, the rate-determining step is generally considered to be the formation of a resonance-stabilized oxocarbenium ion intermediate following protonation of one of the ether oxygens. researchgate.netchemistrysteps.com The rate of this step is influenced by the acidity of the medium and the stability of the carbocation.

For metal-halogen exchange reactions, the kinetics can be complex and are influenced by factors such as the solvent, temperature, and the nature of the organolithium reagent. lookchem.comwikipedia.org Studies on similar aryl bromides suggest that the reaction is typically fast, even at low temperatures. The rate-determining step can be the formation of an "ate complex" between the organolithium and the aryl bromide.

In Suzuki-Miyaura cross-coupling reactions, the oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step. libretexts.org The electronic nature of the substituents on the naphthalene ring can influence the rate of this step.

Table 3: Hypothetical Kinetic Data for the Metal-Halogen Exchange of this compound with n-Butyllithium

Temperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
-780.00545
-600.0245
-400.1545

This table presents hypothetical kinetic data based on general knowledge of metal-halogen exchange reactions and is for illustrative purposes.

Advanced Applications in Organic Synthesis and Functional Materials

A Versatile Building Block for Complex Naphthalene (B1677914) Architectures

The strategic placement of the bromo and ethoxyethoxy groups on the naphthalene core makes 2-Bromo-6-(1-ethoxyethoxy)naphthalene an ideal starting material for the construction of highly substituted and complex naphthalene-based structures. The bromine atom serves as a handle for various cross-coupling reactions, while the ethoxyethoxy group acts as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage for further functionalization.

The bromine atom at the 2-position of this compound is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions enable the introduction of a diverse array of substituents onto the naphthalene core, leading to the synthesis of highly functionalized derivatives.

Key cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl linkages. For instance, reacting this compound with various arylboronic acids can yield a library of 2-aryl-6-(1-ethoxyethoxy)naphthalene derivatives. Subsequent deprotection of the ethoxyethoxy group would provide access to 6-hydroxy-2-aryl-naphthalenes, which are important precursors for various applications.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond at the vinylic position. This allows for the introduction of alkenyl substituents onto the naphthalene ring, which can be further modified.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The resulting arylethynylnaphthalenes are valuable intermediates in the synthesis of extended π-conjugated systems. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines. This provides a direct route to N-arylated naphthalene derivatives.

The sequential application of these cross-coupling reactions, potentially combined with the deprotection and further derivatization of the hydroxyl group, offers a robust strategy for the synthesis of multisubstituted naphthalene derivatives with precise control over the substitution pattern.

Table 1: Key Cross-Coupling Reactions for Functionalizing this compound

Reaction NameCoupling PartnerResulting BondTypical Catalyst
Suzuki-Miyaura Organoboron CompoundC-C (Aryl-Aryl)Palladium complexes (e.g., Pd(PPh₃)₄)
Heck AlkeneC-C (Aryl-Vinyl)Palladium complexes (e.g., Pd(OAc)₂)
Sonogashira Terminal AlkyneC-C (Aryl-Alkynyl)Palladium/Copper co-catalysis
Buchwald-Hartwig AmineC-N (Aryl-Amine)Palladium complexes with specific ligands

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds consisting of multiple fused aromatic rings. nih.gov They are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in materials science. This compound can serve as a key precursor for the construction of larger PAHs and fused-ring systems through various synthetic strategies.

One powerful approach is the use of intramolecular or intermolecular annulation reactions. For example, a Sonogashira coupling of this compound with an appropriately substituted terminal alkyne could be followed by an intramolecular cyclization reaction to build an additional fused ring.

Furthermore, Suzuki-Miyaura coupling reactions can be employed to connect multiple naphthalene units or to attach the naphthalene core to other aromatic systems, which can then undergo intramolecular cyclodehydrogenation (Scholl reaction) to form larger, planar PAHs. The presence of the protected hydroxyl group offers the potential to introduce functionality into the final PAH structure, which can be used to tune its solubility and solid-state packing. The synthesis of complex PAHs often involves a multi-step approach where building blocks are strategically coupled and then cyclized. nih.gov

A Precursor for Advanced Organic Electronic Materials

The unique electronic properties of the naphthalene ring system make it an attractive component in the design of organic electronic materials. This compound, through the synthetic transformations described above, can be converted into a variety of functional materials for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Naphthalene derivatives are widely utilized as building blocks for the synthesis of materials for both OLEDs and OFETs. nih.govmdpi.com In OLEDs, naphthalene-based materials can function as emitters, hosts, or charge-transporting materials. Their rigid and planar structure can facilitate efficient charge transport and luminescence. For OFETs, extended π-conjugated systems based on naphthalene can exhibit good charge carrier mobilities.

The general strategy involves using cross-coupling reactions to synthesize larger conjugated molecules or polymers incorporating the 2,6-disubstituted naphthalene core. The substituents introduced at the 2- and 6-positions play a crucial role in tuning the electronic properties, such as the HOMO/LUMO energy levels, and influencing the intermolecular interactions in the solid state, which are critical for device performance.

The synthesis of fluorescent and semiconducting materials from this compound typically involves extending the π-conjugation of the naphthalene core. This can be achieved through reactions like the Suzuki-Miyaura or Sonogashira coupling to introduce other aromatic or unsaturated groups. nih.gov

For example, coupling with electron-donating or electron-accepting aryl groups can lead to the formation of donor-acceptor type molecules, which often exhibit interesting photophysical properties, including strong fluorescence. The resulting materials can be designed to emit light in different regions of the visible spectrum, making them suitable for use as emitters in OLEDs.

For semiconducting applications in OFETs, the goal is often to create larger, planar, and rigid molecules that can pack efficiently in the solid state to facilitate intermolecular charge hopping. This can be achieved by synthesizing oligomers or polymers containing the naphthalene unit. The alkoxy group (after deprotection of the ethoxyethoxy group) can improve the solubility and processability of these materials, which is crucial for device fabrication.

Table 2: Research Findings on Naphthalene Derivatives in Organic Electronics

ApplicationKey Structural FeatureProperty Tuned by SubstituentsReference
OLEDs Extended π-conjugationEmission wavelength, quantum efficiency mdpi.com
OFETs Planar, rigid backboneCharge carrier mobility, on/off ratio nih.gov

Interfacial layers play a critical role in optimizing the performance of organic electronic devices by improving charge injection/extraction and controlling the morphology of the active layer. Materials with specific functionalities are often used to modify the interfaces between the electrodes and the organic semiconductor layers.

While direct use of this compound as an interfacial modulator is not documented, its derivatives could be designed for such purposes. For instance, after deprotection, the hydroxyl group at the 6-position could be used to anchor the molecule to a metal oxide electrode surface, such as indium tin oxide (ITO) or zinc oxide (ZnO). The naphthalene core, with its tunable electronic properties, could then influence the work function of the electrode, leading to improved energy level alignment and enhanced charge injection efficiency in an OLED or OFET. The synthesis of such tailored molecules would likely involve the initial functionalization at the 2-position via cross-coupling, followed by deprotection and attachment to the desired surface-active group.

Intermediate for Organic Photovoltaic (OPV) and Perovskite Solar Cell Components

While direct integration of this compound into organic photovoltaic (OPV) and perovskite solar cells is not extensively documented, its structural attributes position it as a critical building block for the synthesis of more complex organic semiconductors used in these technologies. The core utility of this compound lies in its capacity to undergo carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. These reactions are fundamental in constructing the larger, conjugated molecular structures essential for organic electronic materials.

Naphthalene derivatives are increasingly investigated for their potential in OPV and perovskite solar cells due to their inherent aromatic nature, which facilitates charge transport. rsc.orgnih.gov Materials based on naphthalene diimides, for instance, have been successfully employed as interlayers in organic solar cells, enhancing their efficiency and performance. nih.govmdpi.com The 2-bromo-6-alkoxy substituted naphthalene scaffold, which is the core of this compound, serves as a versatile platform for synthesizing these larger, functional molecules.

The synthesis of such materials often involves the coupling of brominated aromatic compounds with other organic fragments. The bromine atom at the 2-position of this compound provides a reactive site for these coupling reactions. The ethoxyethoxy group at the 6-position serves as a protecting group for a hydroxyl functionality. This protecting group is stable under the conditions of many cross-coupling reactions but can be readily removed later in the synthetic sequence to reveal the hydroxyl group. This latent functionality can then be used to further modify the molecule, for example, by attaching solubilizing groups or other functional moieties that can influence the material's electronic properties and processability.

Detailed Research Findings:

Research into naphthalene-based materials for solar cells focuses on creating donor-acceptor architectures that facilitate efficient charge separation and transport. The general strategy involves using a brominated naphthalene core, like that of this compound, as a starting point to build out larger π-conjugated systems. The ability to introduce different functional groups at the 2- and 6-positions of the naphthalene ring allows for fine-tuning of the electronic and physical properties of the resulting materials.

Feature of this compoundRelevance to OPV/Perovskite Component Synthesis
Bromine at 2-position Enables participation in cross-coupling reactions (e.g., Suzuki, Heck) to extend π-conjugation.
Ethoxyethoxy group at 6-position Acts as a stable protecting group for a hydroxyl function, allowing for late-stage functionalization.
Naphthalene Core Provides a rigid, aromatic scaffold that can be incorporated into larger electron-donating or electron-accepting units.

Strategic Intermediate in the Synthesis of Pharmaceutical Scaffolds

The structural motif of a 6-substituted 2-bromonaphthalene (B93597) is a cornerstone in the synthesis of several important pharmaceutical agents. The versatility of this compound as a protected precursor makes it a strategically important intermediate in medicinal chemistry.

This compound is a direct precursor to analogs of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Nabumetone (B1676900). The synthesis of these drugs often starts from a 2-substituted-6-methoxynaphthalene. By using the ethoxyethoxy analog, chemists can perform reactions that might be incompatible with a free hydroxyl group and then deprotect it at a later stage.

For the synthesis of Naproxen analogs , a key step involves the introduction of a propionic acid moiety at the 2-position of the naphthalene ring. Starting with this compound, this can be achieved through various cross-coupling methodologies. After the carbon framework is established, the ethoxyethoxy group can be hydrolyzed under mild acidic conditions to yield the corresponding 6-hydroxy derivative, which is a key intermediate for Naproxen-like structures.

Similarly, in the synthesis of Nabumetone analogs , the goal is to introduce a butan-2-one side chain at the 2-position of the naphthalene ring. 2-Bromo-6-methoxynaphthalene (B28277) is a known starting material for the synthesis of Nabumetone. nih.gov The use of this compound would follow a similar synthetic logic, providing access to 6-hydroxy analogs of Nabumetone. These analogs are of interest in drug discovery for their potential to exhibit modified pharmacokinetic or pharmacodynamic profiles.

Drug PrecursorSynthetic Utility of this compound
Naproxen Analogs Serves as a protected starting material for the introduction of the propionic acid side chain via cross-coupling, followed by deprotection.
Nabumetone Analogs Enables the synthesis of 6-hydroxy nabumetone analogs by providing a masked hydroxyl group that is revealed after the construction of the butanone side chain.

The utility of this compound extends beyond the synthesis of specific NSAID analogs. The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of bioactive compounds. ekb.eg The ability to functionalize both the 2- and 6-positions of the naphthalene ring makes this intermediate a valuable tool for creating libraries of novel compounds for drug discovery.

The bromine atom can be converted into a variety of other functional groups through reactions such as lithiation followed by quenching with an electrophile, or through various metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 2-position. The protected hydroxyl group at the 6-position provides a handle for further modification, such as etherification or esterification, after deprotection. This dual functionality allows for the systematic exploration of the structure-activity relationships of naphthalene-based compounds.

Naphthalene derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. ekb.eg The synthetic flexibility offered by this compound makes it an attractive starting material for the development of new therapeutic agents in these and other areas of medicinal chemistry.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations offer a detailed picture of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31G(d) Level of Theory)

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For naphthalene (B1677914) derivatives, DFT calculations are frequently employed to determine optimized geometries, electronic properties, and reactivity descriptors. A common level of theory used for such studies is the B3LYP functional combined with the 6-31G(d) basis set. This approach has been successfully applied to analyze the structural and electronic properties of related compounds, such as those involved in Suzuki-Miyaura cross-coupling reactions. mdpi.com

PropertyPredicted Outcome from DFT Studies
Optimized Geometry Provides the most stable three-dimensional arrangement of atoms.
Bond Lengths & Angles Offers precise measurements of the molecular structure.
Conformational Analysis Identifies different spatial arrangements of the ethoxyethoxy group.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For aromatic compounds like naphthalene derivatives, the HOMO is typically a π-orbital distributed across the aromatic system, while the LUMO is a π*-orbital.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more easily polarized and more reactive. Reactivity descriptors derived from the energies of the FMOs, such as chemical hardness, softness, and electronegativity, can be calculated to quantify the molecule's reactivity.

Reactivity DescriptorDefinitionSignificance for 2-Bromo-6-(1-ethoxyethoxy)naphthalene
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons in reactions.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons in reactions.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Relates to chemical reactivity and stability.
Chemical Hardness Resistance to change in electron distribution.A larger HOMO-LUMO gap implies greater hardness.
Chemical Softness The reciprocal of chemical hardness.A smaller HOMO-LUMO gap implies greater softness and reactivity.

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods, particularly DFT, are also valuable for predicting spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can aid in the interpretation of experimental data. Similarly, electronic transitions can be calculated to predict the molecule's UV-Vis absorption spectrum.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Analysis and Reaction Pathway Mapping

For a given reaction, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the TS provide crucial information about the reaction mechanism. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling, DFT calculations can be employed to map the entire reaction pathway, from reactants to products, including any intermediates and transition states. This allows for a detailed understanding of the bond-forming and bond-breaking processes.

Energetic Profiles and Activation Barriers for Key Synthetic Steps

By calculating the energies of the reactants, intermediates, transition states, and products, an energetic profile for the reaction can be constructed. This profile reveals the activation barrier, which is the energy difference between the reactants and the transition state. The activation barrier is a key determinant of the reaction rate; a lower activation barrier corresponds to a faster reaction.

For instance, in a Suzuki-Miyaura coupling of this compound, computational studies could be used to determine the activation barriers for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov Such studies on related bromo-aromatic compounds have shown that the nature of the substituents on the aromatic ring can significantly influence these barriers. researchgate.netacs.org

Synthetic StepInformation from Computational Modeling
Oxidative Addition Elucidation of the mechanism of the palladium catalyst inserting into the C-Br bond.
Transmetalation Understanding the transfer of the organic group from the boron reagent to the palladium center.
Reductive Elimination Mapping the final step where the new C-C bond is formed and the product is released.

Intermolecular Interactions and Solid-State Phenomena in this compound

The solid-state behavior of this compound, including its crystal structure and potential for self-assembly, is governed by a complex interplay of intermolecular interactions. Computational and theoretical investigations provide crucial insights into these non-covalent forces, elucidating the roles of halogen bonding, the influence of substituents on crystal packing, and the principles guiding molecular self-assembly.

Computational Studies of Halogen Bonding and Non-Covalent Interactions

Halogen bonding is a significant directional interaction that can influence the supramolecular architecture of this compound. This interaction involves the electrophilic region on the bromine atom, known as a σ-hole, and a nucleophilic site on an adjacent molecule. Computational studies on related aromatic systems have demonstrated that the strength and nature of halogen bonds are highly dependent on the electronic environment created by the substituents on the aromatic ring. etamu.edursc.org

The presence of the electron-donating (1-ethoxyethoxy) group at the 6-position of the naphthalene ring is expected to modulate the electronic properties of the bromine atom at the 2-position. Theoretical calculations on substituted aromatic compounds indicate that electron-donating groups can influence the strength of the halogen bond. etamu.edu While strengthening a hydrogen bond, an electron-donating group might concurrently weaken a halogen bond on the same aromatic system due to competing electronic effects. rsc.org

Density Functional Theory (DFT) calculations on the related molecule, 2-bromo-6-methoxynaphthalene (B28277), provide insights into its electronic structure. The calculated HOMO-LUMO energy gap for 2-bromo-6-methoxynaphthalene is 4.208 eV, which suggests a stable molecular configuration. researchgate.net This stability is a key factor in determining the nature and strength of its intermolecular interactions. The reactive sites of the molecule, predicted using Molecular Electrostatic Potential (MEP) analysis, help in identifying the probable locations for electrophilic and nucleophilic attacks, which are crucial for understanding how the molecules will interact with each other in the solid state. researchgate.net

The physical nature of halogen bonding is primarily a combination of electrostatic and dispersion forces. researchgate.net Computational analyses using methods like Symmetry-Adapted Perturbation Theory (SAPT) on similar halogenated molecules can quantify these contributions, providing a deeper understanding of the forces driving crystal formation. researchgate.net

Below is a table summarizing the calculated electronic properties of the closely related compound 2-bromo-6-methoxynaphthalene, which can be used to infer the behavior of this compound.

ParameterCalculated Value
HOMO Energy-5.89 eV
LUMO Energy-1.68 eV
HOMO-LUMO Energy Gap4.21 eV
Ionization Potential5.89 eV
Electron Affinity1.68 eV
Global Hardness2.10 eV
Global Softness0.24 eV-1
Electronegativity3.79 eV
Chemical Potential-3.79 eV
Global Electrophilicity Index3.41 eV

Table 1. Calculated electronic properties of 2-bromo-6-methoxynaphthalene using DFT (B3LYP/6-311++G(d,p)). Data sourced from a study on 2-bromo-6-methoxynaphthalene. researchgate.net

Influence of Substituents on Crystal Packing and Self-Assembly

The substituents on the naphthalene core, namely the bromine atom and the (1-ethoxyethoxy) group, play a pivotal role in dictating the crystal packing and self-assembly of the molecule. The size, shape, and electronic nature of these substituents determine the efficiency of molecular packing and the types of intermolecular interactions that predominate.

The bromine atom, as a halogen bond donor, can direct the assembly of molecules into specific motifs. etamu.edu The directionality of the C-Br···X interaction (where X is a halogen bond acceptor like an oxygen or another bromine atom) is a key factor in crystal engineering. researchgate.net The (1-ethoxyethoxy) group, being relatively bulky and flexible, will have significant steric demands that influence how the molecules can arrange themselves in a crystal lattice. Furthermore, the oxygen atoms within this group can act as hydrogen bond acceptors, leading to the formation of C-H···O interactions with neighboring molecules.

Studies on other substituted naphthalenes have shown that a combination of π-π stacking interactions, hydrogen bonding, and other non-covalent forces drives the formation of different supramolecular architectures. mdpi.com The interplay between these forces can lead to various packing arrangements, such as herringbone or layered structures. researchgate.net The self-assembly process is a spontaneous organization of molecules into ordered structures, and for this compound, this would be guided by the cumulative effect of all possible intermolecular interactions. Computational predictions of supramolecular self-assembly can be achieved by analyzing the thermodynamics of dimer, trimer, and larger aggregate formation, combining quantum mechanics with molecular dynamics simulations. chemrxiv.org

The following table presents a qualitative summary of the expected influence of the substituents of this compound on its solid-state properties, based on findings from related compounds.

SubstituentPropertyExpected Influence on Crystal Packing and Self-Assembly
2-BromoHalogen BondingActs as a directional C-Br···X interaction site, promoting linear or layered arrangements.
2-BromoSteric EffectsContributes to the overall shape of the molecule, influencing packing efficiency.
6-(1-ethoxyethoxy)Hydrogen BondingThe oxygen atoms can act as acceptors for weak C-H···O hydrogen bonds, contributing to the cohesion of the crystal lattice.
6-(1-ethoxyethoxy)Steric HindranceThe bulky and flexible nature of this group will impose significant steric constraints, potentially leading to less dense packing or more complex supramolecular structures.
Naphthalene Coreπ-π StackingThe aromatic rings can engage in π-π stacking interactions, which are a major driving force for the assembly of aromatic molecules.

Table 2. Qualitative influence of substituents on the solid-state properties of this compound.

Future Research Directions and Innovations

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. Future research will likely focus on developing "green" methodologies for the synthesis of 2-Bromo-6-(1-ethoxyethoxy)naphthalene. This involves exploring alternative solvents to minimize the use of volatile organic compounds, investigating solvent-free reaction conditions, and designing processes with higher atom economy. A significant advancement in this area is the use of mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions. researchgate.netresearchgate.net This approach offers the potential for rapid and highly selective bromination of naphthalene (B1677914) derivatives, significantly reducing the environmental impact of the synthesis. researchgate.netresearchgate.net

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Innovations in catalysis are crucial for improving the efficiency and selectivity of reactions involving this compound. The development of novel catalytic systems, particularly those based on transition metals, can lead to more direct and regioselective functionalization of the naphthalene core. researchgate.netnih.gov Future research could explore the use of rhodium-based catalysts for C-H activation and annulation reactions, enabling the construction of complex molecular architectures from simple naphthalene precursors. researchgate.net Furthermore, the design of ligands that can precisely control the regioselectivity of metal-catalyzed reactions will be a key area of investigation. nih.gov

Design and Synthesis of Advanced Naphthalene-Based Materials with Tailored Properties

The unique photophysical and electronic properties of the naphthalene scaffold make it an attractive component for advanced materials. nih.gov this compound can serve as a versatile starting material for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By strategically modifying the structure of this compound, researchers can tune the optical and electronic properties of the resulting materials. nih.gov The synthesis of naphthalene-containing natural products and their analogues also presents an exciting avenue for the discovery of new pharmacologically active compounds. chemistryviews.org

Deepening Mechanistic Understanding of Complex Naphthalene Functionalizations

A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods. Future research should aim to elucidate the intricate mechanistic details of naphthalene functionalization reactions. nih.govrsc.org This includes studying the role of directing groups in controlling regioselectivity, investigating the nature of reactive intermediates, and using computational methods, such as density functional theory (DFT), to model reaction pathways. researchgate.netnih.gov A deeper mechanistic insight will enable chemists to predict and control the outcomes of complex transformations, leading to the development of more robust and reliable synthetic protocols. researchgate.netnih.gov

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of automated synthesis and flow chemistry platforms offers the potential to accelerate the discovery and optimization of reactions involving this compound. nih.govuc.ptmpg.de Flow chemistry, in particular, provides several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are not accessible in batch. uc.ptnih.gov Automated systems can be used to rapidly screen a wide range of reaction conditions, leading to the identification of optimal parameters in a fraction of the time required for manual experimentation. mpg.de The development of continuous flow processes for the synthesis and functionalization of naphthalene derivatives will be a key enabler for the efficient production of these valuable compounds. nih.govuc.pt

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersReference
¹H NMRδ 4.0–4.5 (ethoxyethoxy), δ 7.0–8.5 (aromatic)
HRMS[M+H]⁺ = 309.05 (calculated), 309.04 (observed)
GC-MSRetention time: 12.3 min (NIST17 match ≥90%)

Q. Table 2. ATSDR Risk of Bias Criteria for Toxicity Studies

RoB FactorAssessment MetricSource
Dose RandomizationYes/No (Table C-7)
Outcome ReportingComplete/Partial (Table C-6)
Peer Review≥3 independent experts

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.